

# Carubicin Hydrochloride CAS number and chemical properties

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Compound of Interest		
Compound Name:	Carubicin Hydrochloride	
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# Carubicin Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Carubicin hydrochloride, an anthracycline antineoplastic antibiotic, is a potent cytotoxic agent with significant applications in cancer research and therapeutic development. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and relevant experimental methodologies. Carubicin hydrochloride functions primarily as a DNA intercalator and a topoisomerase II inhibitor, leading to the induction of apoptosis in cancer cells. This document serves as a critical resource for professionals engaged in oncology research and the development of novel cancer therapies.

### **Chemical and Physical Properties**

**Carubicin hydrochloride**, also known as Carminomycin hydrochloride, is a red crystalline solid. Its fundamental chemical and physical properties are summarized in the table below. The compound is sparingly soluble in aqueous solutions but demonstrates good solubility in organic solvents such as dimethyl sulfoxide (DMSO). For long-term stability, it is recommended to store the powdered form at -20°C and solutions in DMSO at -80°C.



Property	Value	Reference(s)
CAS Number	52794-97-5	[1]
Molecular Formula	C26H28CINO10	[2]
Molecular Weight	549.95 g/mol	[2]
Appearance	Red Crystalline Solid	[1]
Solubility	DMSO: 62.5 mg/mL (113.65 mM)	[3]
Storage Temperature	Powder: -20°C; In solvent: -80°C	[4][5]
Synonyms	Carubicin HCI, Karminomycin hydrochloride, NSC 275649	[1]

#### **Mechanism of Action**

**Carubicin hydrochloride** exerts its cytotoxic effects through a dual mechanism involving DNA intercalation and inhibition of topoisomerase II. This leads to the disruption of essential cellular processes and ultimately induces apoptosis.

### **DNA Intercalation and Topoisomerase II Inhibition**

As an anthracycline, carubicin possesses a planar tetracyclic ring structure that facilitates its insertion between DNA base pairs. This intercalation distorts the DNA double helix, interfering with DNA replication and transcription. Furthermore, carubicin stabilizes the transient complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, a form of DNA damage that triggers cell cycle arrest and programmed cell death.



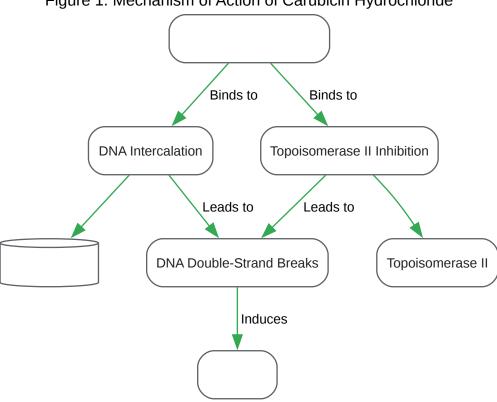


Figure 1. Mechanism of Action of Carubicin Hydrochloride

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Figure 1. Mechanism of Action of Carubicin Hydrochloride

## Signaling Pathways in Carubicin-Induced Apoptosis

Carubicin-induced apoptosis is a complex process involving multiple signaling cascades. While sharing similarities with other anthracyclines like doxorubicin, carubicin has been shown to induce apoptosis through pathways that can be independent of p53 and hypoxia-inducible factor 2 (HIF2).[3][4] The accumulation of DNA damage serves as a primary trigger, activating downstream effector caspases and promoting the mitochondrial pathway of apoptosis.

The signaling cascade often involves the activation of stress-activated protein kinases (SAPKs) and c-Jun N-terminal kinases (JNKs), leading to the expression of pro-apoptotic proteins. In some cellular contexts, the generation of reactive oxygen species (ROS) can further amplify the



apoptotic signal. The diagram below illustrates a representative pathway for carubicin-induced apoptosis, drawing on established mechanisms for anthracyclines.

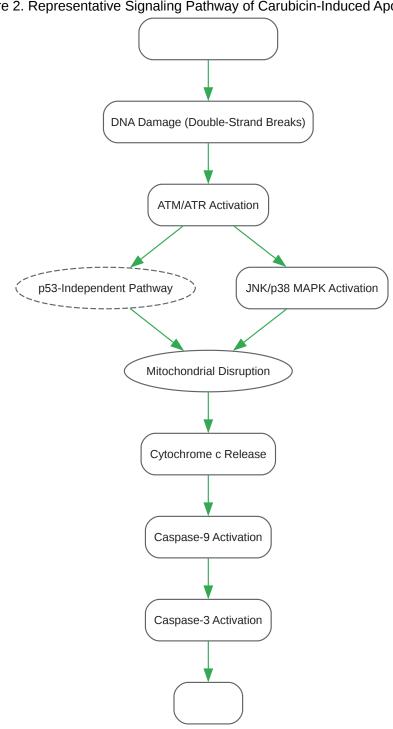


Figure 2. Representative Signaling Pathway of Carubicin-Induced Apoptosis



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Figure 2. Representative Signaling Pathway of Carubicin-Induced Apoptosis

# **Experimental Protocols**Synthesis and Purification

Carubicin is a naturally occurring compound isolated from the bacterium Actinomadura carminata.[6] The synthesis of carubicin derivatives has been described, often involving multistep chemical reactions.[7]

A general purification protocol for anthracycline hydrochlorides, which can be adapted for carubicin, involves the following steps:

- Dissolution: The crude carubicin hydrochloride is dissolved in an ethanol-water solution with stirring at a moderately elevated temperature (e.g., 30-50°C).
- pH Adjustment: The pH of the solution is adjusted to 2-5 using hydrochloric acid at room temperature.
- Crystallization: A mixed solution of an ether (e.g., diethyl ether) and a ketone (e.g., acetone) is added to induce crystallization with stirring at a controlled temperature (e.g., 10-30°C).
- Collection and Drying: The resulting crystals are collected by filtration, washed with the
  ether-ketone mixed solution, and dried under vacuum to yield pure carubicin hydrochloride
  crystals.

#### **Analytical Characterization**

A reverse-phase HPLC method can be employed for the analysis of **carubicin hydrochloride**. While a specific monograph for carubicin may not be universally available, methods for related anthracyclines such as doxorubicin and idarubicin can be adapted.[8][9]

- Column: C18 column (e.g., 5 μm, 250 mm x 4.6 mm).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M ammonium hydrogen phosphate, pH 6.2) and an organic solvent (e.g., acetonitrile).



- Flow Rate: 0.3-1.0 mL/min.
- Detection: UV-Vis spectrophotometer at a wavelength of approximately 254 nm.
- Column Temperature: Maintained at a constant temperature, for example, 30°C.

Mass spectrometry is a crucial technique for the structural confirmation of **carubicin hydrochloride**.[10]

- Ionization Technique: Electrospray ionization (ESI) is commonly used.
- Mass Analyzer: Quadrupole or time-of-flight (TOF) analyzers can be employed.
- Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can provide detailed structural
  information by analyzing the fragmentation pattern of the parent ion. Key fragmentation
  patterns for anthracyclines often involve the cleavage of the glycosidic bond.[10]

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for the definitive structural elucidation of **carubicin hydrochloride**.[11]

- Solvent: A suitable deuterated solvent, such as DMSO-d<sub>6</sub>, should be used.
- Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along
  with the chemical shifts in the carbon spectrum, provide a complete picture of the molecular
  structure. Two-dimensional NMR techniques like COSY and HSQC can be used for
  unambiguous assignment of all proton and carbon signals.

### **Biological Assays**

This assay determines the ability of carubicin to inhibit the catalytic activity of topoisomerase II. [12][13]

- Reaction Mixture: Prepare a reaction buffer containing kinetoplast DNA (kDNA), ATP, and purified human topoisomerase II enzyme.
- Inhibitor Addition: Add varying concentrations of carubicin hydrochloride to the reaction mixtures. A control reaction without the inhibitor should be included.



- Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
- Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide) and loading dye.
- Analysis: Analyze the reaction products by agarose gel electrophoresis. Topoisomerase II
  decatenates the kDNA network into minicircles that can enter the gel. Inhibition of the
  enzyme will result in the kDNA remaining as a catenated network at the top of the gel.

This assay measures the ability of carubicin to unwind supercoiled DNA, a characteristic of DNA intercalators.[14]

- Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA and a DNA unwinding enzyme such as Vaccinia topoisomerase I in a suitable buffer.
- Compound Addition: Add different concentrations of carubicin hydrochloride to the reactions.
- Incubation: Incubate the mixtures to allow for DNA relaxation by the topoisomerase in the presence of the intercalator.
- Enzyme Removal: Remove the topoisomerase and the compound by extraction (e.g., with phenol-chloroform).
- Gel Electrophoresis: Analyze the DNA topology by agarose gel electrophoresis. Intercalation
  by carubicin will result in the formation of positively supercoiled DNA, which can be
  distinguished from the relaxed and negatively supercoiled forms.

This assay quantifies the induction of apoptosis in cancer cells treated with **carubicin hydrochloride**.

- Cell Culture: Plate cancer cells at an appropriate density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **carubicin hydrochloride** for a specified duration (e.g., 24-48 hours). Include an untreated control.



- Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
- Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
- Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative
  cells are considered to be in the early stages of apoptosis.

#### Conclusion

**Carubicin hydrochloride** is a well-characterized anthracycline with a potent anti-cancer activity rooted in its ability to induce DNA damage and apoptosis. This technical guide has provided a detailed summary of its chemical properties, mechanism of action, and key experimental protocols. The information presented herein is intended to support researchers and drug development professionals in their efforts to further investigate and utilize **carubicin hydrochloride** in the ongoing fight against cancer.

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